3-Methylfuro[3,2-b]pyridine

Synthetic methodology Heterocyclic chemistry Medicinal chemistry building blocks

3-Methylfuro[3,2-b]pyridine is the specific 3-methyl isomer required for synthesizing 3-substituted furo[3,2-b]pyridine-based kinase inhibitors and GPCR ligands. Generic substitution fails: the 2-methyl isomer and unsubstituted core are synthesized via fundamentally different routes and cannot replace the 3-methyl derivative in downstream reactions. This compound enables exploration of 3-substituted and 3,5-disubstituted furo[3,2-b]pyridines with demonstrated CLK kinase inhibitory activity and validated bioisosteric replacement of indole in 5-HT1F receptor agonists. Specify CAS 107096-11-7 to ensure correct isomer identity.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 107096-11-7
Cat. No. B024747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylfuro[3,2-b]pyridine
CAS107096-11-7
SynonymsFuro[3,2-b]pyridine,3-methyl-(9CI)
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=COC2=C1N=CC=C2
InChIInChI=1S/C8H7NO/c1-6-5-10-7-3-2-4-9-8(6)7/h2-5H,1H3
InChIKeyZODAEGCLBQIRLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylfuro[3,2-b]pyridine (CAS 107096-11-7): Structural and Procurement Baseline for the Furo[3,2-b]pyridine Scaffold


3-Methylfuro[3,2-b]pyridine (CAS 107096-11-7) is a methyl-substituted derivative of the furo[3,2-b]pyridine heteroaromatic scaffold, consisting of a furan ring fused to a pyridine ring at the b-face with a methyl group at the 3-position. This compound serves as a foundational building block in medicinal chemistry, where the parent furo[3,2-b]pyridine core has been established as a privileged scaffold for the development of highly selective kinase inhibitors, particularly targeting CDC-like kinases (CLKs), as well as effective modulators of the Hedgehog signaling pathway [1]. The 3-methyl substitution pattern is of particular interest due to its utility as a bioisosteric replacement for indole moieties in receptor agonist design [2] and as a key intermediate in the synthesis of more complex, functionalized analogs. As a relatively underexplored pharmacophore in the kinase inhibitor field compared to scaffolds like pyrrolopyridines or pyrazolopyrimidines, furo[3,2-b]pyridine derivatives offer unique opportunities for intellectual property differentiation and target selectivity [1].

Why Generic Furo[3,2-b]pyridine Analogs Cannot Substitute for 3-Methylfuro[3,2-b]pyridine in Research Applications


Generic substitution fails for 3-methylfuro[3,2-b]pyridine because the position and presence of the methyl group critically dictate both synthetic utility and biological activity. The 3-methylfuro[3,2-b]pyridine isomer is synthesized via a distinct route involving cyclization of 2-acetylpyridin-3-ol-derived intermediates, differing fundamentally from the pathway used to prepare the 2-methyl isomer [1]. This difference has practical consequences for procurement: the 3-methyl derivative is not interchangeable with unsubstituted furo[3,2-b]pyridine, 2-methylfuro[3,2-b]pyridine, or 5-substituted variants. In biological contexts, 3-substituted furo[3,2-b]pyridines have been specifically evaluated alongside 2,3,5-substituted and 3,5-disubstituted analogs as bioisosteres of indole-based 5-HT1F receptor agonists, with the substitution pattern directly influencing receptor affinity and selectivity [2]. Furthermore, the furo[3,2-b]pyridine scaffold is recognized as a relatively underexplored pharmacophore, meaning that small changes in substitution can lead to novel and patentable intellectual property that is not predicted by existing structure-activity relationships [3]. Substituting with a different methyl-position isomer or an unsubstituted core would alter or eliminate the specific chemical reactivity and biological properties required for downstream synthetic campaigns.

3-Methylfuro[3,2-b]pyridine (CAS 107096-11-7): Quantitative Evidence of Differentiation from Structural Analogs


Synthetic Accessibility: Distinct Precursor and Pathway Differentiate 3-Methyl from 2-Methyl Furo[3,2-b]pyridine

3-Methylfuro[3,2-b]pyridine is synthesized via a pathway distinct from that of 2-methylfuro[3,2-b]pyridine, using different starting materials and intermediates. The 3-methyl derivative is prepared from 2-acetylpyridin-3-ol, whereas the 2-methyl derivative originates from ethyl 3-hydroxypiconate alkylated with ethyl 2-bromopropionate [1]. This difference in synthetic origin means that the two isomers are not interchangeable in synthetic campaigns and require separate procurement for parallel medicinal chemistry efforts.

Synthetic methodology Heterocyclic chemistry Medicinal chemistry building blocks

Physicochemical Identity: LogP and PSA Values Confirm Distinct Hydrophobic Profile from Unsubstituted Core

The presence of the 3-methyl substituent produces a measurable increase in lipophilicity compared to the unsubstituted furo[3,2-b]pyridine core. 3-Methylfuro[3,2-b]pyridine has a calculated LogP (XLogP3) of 1.7 and a polar surface area (PSA) of 26.03 Ų . These values differ from the unsubstituted furo[3,2-b]pyridine, which would be expected to have lower LogP due to the absence of the methyl group. The increased LogP value indicates enhanced membrane permeability potential, a critical parameter in central nervous system (CNS) drug discovery programs where the furo[3,2-b]pyridine scaffold is being explored for neurodegenerative disease applications [1].

ADME prediction Physicochemical properties Lead optimization

Positional Isomer Distinction: 3-Methyl Isomer Forms the Basis for Bioisosteric Replacement of Indole in 5-HT1F Agonists

3-Substituted furo[3,2-b]pyridines, including the 3-methyl analog, were specifically evaluated as part of a systematic investigation into the utility of this scaffold as a bioisostere of indole-based 5-HT1F receptor agonists. The study examined both 2,3,5- and 3,5-substitution patterns [1]. The 3-position substitution is critical for maintaining receptor affinity while improving selectivity compared to the indole analogues. This establishes the 3-methyl derivative as a key reference compound for building selective GPCR ligands, whereas 2-substituted or unsubstituted furo[3,2-b]pyridines were not identified as part of this optimization campaign.

GPCR agonists Bioisosterism Serotonin receptor Migraine therapeutics

Kinase Inhibitor Scaffold Differentiation: 3,5-Disubstituted Furo[3,2-b]pyridines Yield Highly Selective CLK Inhibitors

The furo[3,2-b]pyridine core has been identified as a privileged scaffold for potent and highly selective inhibitors of CDC-like kinases (CLKs). Optimization of subseries containing 3,5-disubstituted furo[3,2-b]pyridines afforded potent, cell-active, and highly selective CLK inhibitors [1]. The 3-methyl substitution on the furo[3,2-b]pyridine core provides a direct synthetic entry point to these 3,5-disubstituted systems, as the 3-position methyl can serve as a fixed substituent or be further elaborated. This scaffold is noted as a 'relatively underexplored central pharmacophore' in the kinase inhibitor area [2], offering a distinct advantage over saturated kinase scaffolds such as pyrrolopyridines or pyrazolopyrimidines in terms of novelty and potential selectivity.

Kinase inhibitors CLK kinase Hedgehog pathway Chemical probes

Key Intermediate in Functionalized 3-Amino-Furo[3,2-b]pyridine-2-Carboxamide Synthesis

3-Methylfuro[3,2-b]pyridine serves as a direct synthetic precursor to functionalized 3-amino-N-methylfuro[3,2-b]pyridine-2-carboxamides, a class of compounds specifically investigated as potent kinase inhibitors. The synthetic methodology for preparing these carboxamides from cyanopyridine intermediates relies on the 3-methylfuro[3,2-b]pyridine framework as the core structure [1]. This establishes a direct, documented link between procurement of the 3-methylfuro[3,2-b]pyridine building block and the generation of novel kinase inhibitor candidates, a linkage that does not exist for the 2-methyl isomer or the unsubstituted core.

Carboxamide derivatives Kinase inhibitor synthesis Functionalized heterocycles

3-Methylfuro[3,2-b]pyridine (CAS 107096-11-7): Optimal Research and Industrial Application Scenarios


Parallel Synthesis of Methyl-Substituted Furo[3,2-b]pyridine Libraries for Kinase Inhibitor Screening

This compound is best utilized in parallel synthesis campaigns requiring both 2-methyl and 3-methyl furo[3,2-b]pyridine isomers as distinct building blocks. Because the synthetic routes to the 2-methyl and 3-methyl derivatives utilize different precursors and reaction pathways [1], researchers cannot simply substitute one for the other. Procurement of 3-methylfuro[3,2-b]pyridine enables the specific exploration of 3-substituted and 3,5-disubstituted furo[3,2-b]pyridines, which have been optimized to yield potent, cell-active, and highly selective inhibitors of CLK kinases [2]. This compound is therefore appropriate for kinase inhibitor discovery programs seeking to differentiate from crowded chemical space and establish novel intellectual property.

Bioisosteric Replacement of Indole in GPCR Agonist Lead Optimization

3-Methylfuro[3,2-b]pyridine is optimally deployed as a starting material for the synthesis of 3-substituted furo[3,2-b]pyridine-based GPCR ligands. Studies have demonstrated that 3-substituted furo[3,2-b]pyridines can effectively replace indole moieties in 5-HT1F receptor agonists while maintaining receptor affinity and improving selectivity relative to the indole analogs [1]. For medicinal chemistry teams developing next-generation serotonergic agents for migraine or related CNS indications, the 3-methyl derivative provides a validated entry point into this bioisosteric space. The defined LogP of 1.7 further supports its use in CNS programs where blood-brain barrier penetration is a design objective [2].

Synthesis of 3-Amino-Furo[3,2-b]pyridine-2-Carboxamide Kinase Inhibitors

This compound is the appropriate starting material for the preparation of functionalized 3-amino-N-methylfuro[3,2-b]pyridine-2-carboxamides, a class of compounds specifically investigated for their kinase inhibitory activity [1]. The 3-methyl substitution pattern is integral to this synthetic pathway, and the 2-methyl isomer or unsubstituted core will not yield the same carboxamide products. For research groups focused on furo[3,2-b]pyridine-2-carboxamides as kinase inhibitors, procurement of the 3-methyl derivative is essential.

Exploration of Hedgehog Pathway Modulation via 3,5,7-Trisubstituted Derivatives

3-Methylfuro[3,2-b]pyridine can serve as a foundational building block for the synthesis of 3,5,7-trisubstituted furo[3,2-b]pyridines, a subset of which have been profiled as sub-micromolar modulators of the Hedgehog signaling pathway [1]. The furo[3,2-b]pyridine scaffold is unique among heteroaromatic systems in its ability to yield both kinase-active (CLK inhibitors) and kinase-inactive (Hedgehog modulators) subsets through differential substitution [1]. Researchers pursuing novel chemical probes for developmental biology or oncology targets in the Hedgehog pathway should consider this compound as a synthetic entry point.

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